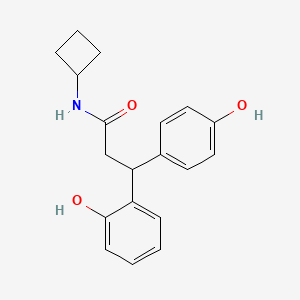![molecular formula C18H14N2O4S B6031318 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6031318.png)
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate, also known as Thiazolidine, is a heterocyclic compound that has been widely studied for its potential biomedical applications. Thiazolidine has been found to possess various biological activities, including antioxidant, anti-inflammatory, and antitumor properties.
Wissenschaftliche Forschungsanwendungen
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate has been extensively studied for its potential biomedical applications. One of the most significant applications of this compound is its use as an antioxidant. This compound has been found to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cellular damage. This compound has also been studied for its potential anti-inflammatory and antitumor properties.
Wirkmechanismus
The mechanism of action of 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate is not fully understood. However, it is believed that this compound exerts its biological effects by modulating oxidative stress and inflammation. This compound has been found to inhibit the production of reactive oxygen species and reduce the expression of inflammatory cytokines. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, which can lead to a reduction in cellular damage. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to possess antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate has several advantages for lab experiments. This compound is relatively easy to synthesize and has been found to possess various biological activities. This compound can also be easily modified to produce analogs with improved biological activities. However, this compound has several limitations for lab experiments. This compound is relatively unstable and can degrade over time. Additionally, this compound can be difficult to purify, which can lead to impurities in the final product.
Zukünftige Richtungen
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate has several potential future directions for research. One potential direction is the development of this compound analogs with improved biological activities. Additionally, this compound could be studied for its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. This compound could also be studied for its potential applications in the development of new drugs and therapies. Finally, this compound could be studied for its potential applications in the field of materials science.
Synthesemethoden
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate can be synthesized by the reaction of 2-mercaptoacetic acid with an aldehyde or ketone in the presence of a base. This reaction results in the formation of a thiazolidine ring, which can be further modified to produce this compound. Additionally, this compound can be synthesized by the reaction of 4-methoxybenzoic acid with 2-aminothiophenol in the presence of a base.
Eigenschaften
IUPAC Name |
[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-23-13-8-4-12(5-9-13)17(22)24-14-6-2-11(3-7-14)10-15-16(21)20-18(19)25-15/h2-10H,1H3,(H2,19,20,21)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAFQXCZFXVJKG-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-[(benzylthio)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6031237.png)
![ethyl (1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6031245.png)

![2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile}](/img/structure/B6031256.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6031257.png)



![3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6031298.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(methoxyacetyl)-2-piperidinecarboxamide](/img/structure/B6031308.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide](/img/structure/B6031311.png)
![N-[3-(4-morpholinyl)propyl]-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6031315.png)
![methyl (1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6031341.png)
![N-(1-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6031343.png)